molecular formula C10H14ClN B1500144 (S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine

(S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine

Cat. No.: B1500144
M. Wt: 183.68 g/mol
InChI Key: QSNJTSCLCFQIJO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a chlorophenyl group attached to a methylpropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine typically involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-chlorophenyl-2-methylpropanone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Chemistry: In chemistry, (S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of phenethylamines on biological systems. It serves as a model compound for understanding the interactions between similar compounds and biological targets.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is studied for its potential use in the treatment of neurological disorders and as a precursor for the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes. The exact molecular pathways involved are still under investigation, but it is known to affect neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

  • (1S)-1-(4-chlorophenyl)-2-methylpropan-1-amine
  • (1S)-1-(3-chlorophenyl)-2-ethylpropan-1-amine
  • (1S)-1-(3-chlorophenyl)-2-methylbutan-1-amine

Comparison: Compared to similar compounds, (S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the propanamine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1S)-1-(3-chlorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H14ClN/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10H,12H2,1-2H3/t10-/m0/s1

InChI Key

QSNJTSCLCFQIJO-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC(=CC=C1)Cl)N

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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